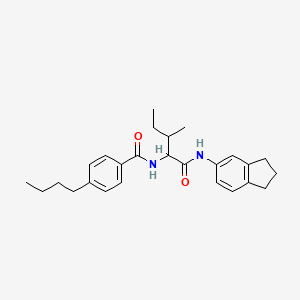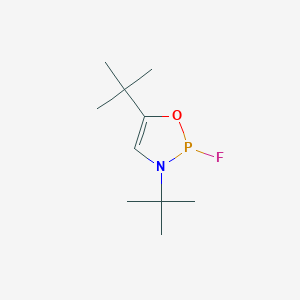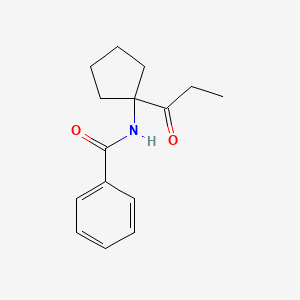![molecular formula C14H10O5S3 B14243339 4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 344567-18-6](/img/structure/B14243339.png)
4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is an organic compound with the molecular formula C14H10O5S3. It contains a total of 32 atoms, including 10 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 3 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dihydroxythiobenzoyl) sulfoxide typically involves the oxidation of sulfides. One common method is the oxidation of sulfanes to sulfoxides using hydrogen peroxide and triflic acid. This method is known for its high yields and tolerance to oxidatively sensitive functional groups . Another method involves the use of periodic acid (H5IO6) catalyzed by FeCl3 in acetonitrile, which provides excellent yields in a short reaction time .
Industrial Production Methods
Industrial production methods for bis(2,4-dihydroxythiobenzoyl) sulfoxide are not well-documented in the literature. the general principles of sulfoxide synthesis, such as the use of oxidizing agents and catalysts, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-dihydroxythiobenzoyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfones.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodic acid, and triflic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide back to the sulfide.
Substitution: Electrophiles such as alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Sulfones are the major products formed from the oxidation of bis(2,4-dihydroxythiobenzoyl) sulfoxide.
Reduction: The corresponding sulfide is the major product of reduction reactions.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,4-dihydroxythiobenzoyl) sulfoxide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant in the protection of organic materials from oxidative deterioration.
Wirkmechanismus
The mechanism of action of bis(2,4-dihydroxythiobenzoyl) sulfoxide involves its interaction with various molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3,5-dihydrocarbyl-4-hydroxybenzyl) sulfoxides: These compounds are similar in structure and are used as antioxidants.
Sulfinyl-bis(2,4-dihydroxythiobenzoyl): This compound is a precursor to bis(2,4-dihydroxythiobenzoyl) sulfoxide and shares similar chemical properties.
Uniqueness
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is unique due to its specific arrangement of hydroxyl and sulfoxide groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
344567-18-6 |
|---|---|
Molekularformel |
C14H10O5S3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2,4-dihydroxybenzenecarbothioyl)sulfinyl-(2,4-dihydroxyphenyl)methanethione |
InChI |
InChI=1S/C14H10O5S3/c15-7-1-3-9(11(17)5-7)13(20)22(19)14(21)10-4-2-8(16)6-12(10)18/h1-6,15-18H |
InChI-Schlüssel |
NOQIKELVKMJJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=S)S(=O)C(=S)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)





![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)




